molecular formula C12H13FO3 B13657759 Ethyl 2-(2-acetyl-6-fluorophenyl)acetate

Ethyl 2-(2-acetyl-6-fluorophenyl)acetate

Cat. No.: B13657759
M. Wt: 224.23 g/mol
InChI Key: FDTPHOPTXKIFHK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-acetyl-6-fluorophenyl)acetate is an ethyl ester derivative featuring a phenyl ring substituted with an acetyl group at the 2-position and a fluorine atom at the 6-position. The compound’s structure combines electron-withdrawing groups (acetyl and fluorine) with an ester moiety, which influences its electronic, steric, and solubility properties.

Properties

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

ethyl 2-(2-acetyl-6-fluorophenyl)acetate

InChI

InChI=1S/C12H13FO3/c1-3-16-12(15)7-10-9(8(2)14)5-4-6-11(10)13/h4-6H,3,7H2,1-2H3

InChI Key

FDTPHOPTXKIFHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC=C1F)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-acetyl-6-fluorophenyl)acetate typically involves the esterification of 2-(2-acetyl-6-fluorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-acetyl-6-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(2-carboxy-6-fluorophenyl)acetic acid.

    Reduction: Ethyl 2-(2-hydroxy-6-fluorophenyl)acetate.

    Substitution: Ethyl 2-(2-acetyl-6-substituted phenyl)acetate, where the substituent depends on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-acetyl-6-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-acetyl-6-fluorophenyl)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features of Analogs

The table below compares Ethyl 2-(2-acetyl-6-fluorophenyl)acetate with structurally related compounds, highlighting substituent effects:

Compound Name CAS Number Substituents on Phenyl Ring Molecular Formula Functional Groups
This compound Not provided 2-acetyl, 6-fluoro C₁₂H₁₃FO₃* Ester, acetyl, fluorine
Ethyl 2-phenylacetoacetate 5413-05-8 None (phenyl) C₁₂H₁₄O₃ Ester, ketone
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate 1193392-97-0 4-fluoro, 2,6-dimethoxy C₁₂H₁₅FO₄ Ester, methoxy, fluorine
3-Fluoro-6-methylphenethyl acetate 1369777-27-4 3-fluoro, 6-methyl C₁₁H₁₃FO₂ Ester, methyl, fluorine
Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate 875781-64-9 2-bromo, 6-fluoro, hydrazono C₁₀H₁₀BrFN₂O₂ Ester, bromine, fluorine, hydrazono

*Inferred formula based on structural analysis.

Substituent Effects on Properties

Electronic Effects
  • Acetyl vs. Methoxy : The acetyl group (electron-withdrawing) in the target compound reduces electron density on the phenyl ring compared to methoxy groups (electron-donating) in Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate . This difference may influence reactivity in electrophilic aromatic substitution or binding interactions with biological targets.
  • Fluorine Position: The 6-fluoro substituent in the target compound contrasts with 3-fluoro in 3-Fluoro-6-methylphenethyl acetate .
Steric and Functional Group Differences
  • Hydrazono vs. This may enhance reactivity in nucleophilic addition reactions.
  • Bromine vs. Acetyl: The bromine substituent in the hydrazono analog serves as a leaving group, enabling further functionalization, whereas the acetyl group in the target compound is less reactive under similar conditions.
Solubility and Lipophilicity
  • The absence of fluorine in Ethyl 2-phenylacetoacetate may reduce metabolic stability compared to fluorinated analogs, as fluorine often resists oxidative degradation.

Pharmaceutical Relevance

  • The acetyl and fluorine substituents in the target compound may enhance binding to enzymes or receptors through hydrogen bonding and hydrophobic interactions, respectively .
  • Imidazole-containing analogs (e.g., compounds) exhibit distinct bioactivity due to the imidazole pharmacophore, which is absent in the target compound .

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